(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, a butan-2-yl amino group, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the butan-2-yl amino group, and the attachment of the chlorobenzenesulfonyl group. Common reagents and catalysts used in these reactions may include:
Thiolane ring formation: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Amino group introduction: The butan-2-yl amino group can be introduced through nucleophilic substitution reactions.
Chlorobenzenesulfonyl group attachment: This step may involve sulfonylation reactions using chlorobenzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties. They may act as enzyme inhibitors, receptor agonists or antagonists, or as probes for studying biological processes.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical properties can be tailored to achieve specific performance characteristics.
Mechanism of Action
The mechanism of action of (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
- (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
The uniqueness of (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific functional groups and stereochemistry. The presence of the chlorobenzenesulfonyl group can impart distinct chemical reactivity and biological activity compared to its methyl or fluoro analogs.
Properties
IUPAC Name |
(3S,4R)-N-butan-2-yl-4-(4-chlorophenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S2/c1-3-10(2)16-13-8-21(17,18)9-14(13)22(19,20)12-6-4-11(15)5-7-12/h4-7,10,13-14,16H,3,8-9H2,1-2H3/t10?,13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAMWYIETRQGAL-RYQGGHCKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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